(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

Catalog No.
S12171119
CAS No.
M.F
C10H13BrClNO2
M. Wt
294.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydroch...

Product Name

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-(3-bromophenyl)butanoic acid;hydrochloride

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1

InChI Key

OWNVEWYNSXDFOL-FVGYRXGTSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N.Cl

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](CC(=O)O)N.Cl

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by the presence of a bromophenyl group. This compound features a four-carbon backbone with an amino group and a carboxylic acid, making it a member of the class of α-amino acids. The presence of the bromine atom on the aromatic ring enhances its biological activity and potential interactions in various biochemical pathways. The hydrochloride form suggests that it is often used in its salt form, which is common for enhancing solubility and stability in pharmaceutical applications.

The chemical reactivity of (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride can be understood through its functional groups. It can participate in several types of reactions:

  • Amine Reactions: The amino group can act as a nucleophile, participating in acylation or alkylation reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of an amine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in drug formulation.
  • Peptide Bond Formation: As an amino acid, it can undergo condensation reactions to form peptides or proteins.

These reactions are crucial for understanding how this compound may behave in biological systems or when synthesized in the laboratory.

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride exhibits significant biological activity due to its structural features. Compounds with similar structures often show interactions with neurotransmitter systems, particularly as inhibitors or modulators of receptors. For instance, the bromophenyl moiety may enhance binding affinity to certain targets, potentially influencing pathways related to mood regulation and cognitive functions.

Studies have shown that compounds containing privileged substructures, such as aromatic rings with halogen substitutions, often have enhanced bioactivity due to their ability to interact selectively with biological macromolecules .

The synthesis of (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde and appropriate α-amino acids.
  • Catalytic Reactions: Enzymatic or chemical catalysis can be employed to facilitate the formation of the chiral center.
  • Resolution Techniques: Chiral resolution methods may be utilized to isolate the (S)-enantiomer from racemic mixtures.
  • Hydrochloride Salt Formation: The final step often involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods ensure high yields and purity necessary for pharmaceutical applications.

(S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride has several applications, particularly in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Biochemical Research: Utilized in studies examining receptor interactions and enzyme kinetics.
  • Nutraceuticals: Potential use as a dietary supplement due to its amino acid properties.

The compound's unique structure allows for exploration in various therapeutic areas.

Interaction studies involving (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride often focus on its binding affinity to specific receptors:

  • Neurotransmitter Receptors: Investigations into how this compound modulates serotonin or dopamine receptors could reveal its potential for treating mood disorders.
  • Enzyme Inhibition: Studies assessing its ability to inhibit enzymes involved in metabolic pathways provide insights into its pharmacological profile.

These studies are essential for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride, including:

Compound NameStructure FeaturesUnique Characteristics
3-Amino-4-(phenyl)butanoic acidPhenyl group instead of bromophenylLess potent interaction due to lack of halogen
(S)-2-Amino-3-(4-bromophenyl)propanoic acidShorter carbon chainDifferent stereochemistry affecting activity
4-Bromo-L-phenylalanineBromine on phenylalanineDirectly related to protein synthesis

These compounds highlight how variations in structure can significantly influence biological activity and therapeutic applicability. The unique presence of a bromine atom on the aromatic ring in (S)-3-Amino-4-(3-bromophenyl)butanoic acid hydrochloride enhances its potential interactions compared to others lacking such modifications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

292.98182 g/mol

Monoisotopic Mass

292.98182 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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